molecular formula C8H3Br2N3O4 B1244761 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B1244761
M. Wt: 364.93 g/mol
InChI Key: HPDZNXVZXICVSF-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The procedure of Cheeseman, G. W. H., J. Chem. Soc. 1170 (1962) was adapted. To a stirred suspension of 6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (576 mg, 1.8 mMol) in concentrated H2SO4 (6 mL) at 0° C. for 30 min. was added KNO3 (220 mg, 2.18 mMol, Baker) in one portion. The mixture was stirred at 0° C. for 3 h then at room temperature for one day. The color of mixture was changed from red to yellow brown. Then it was poured into ice (60 g) resulting in the separation of a bright yellow precipitate, which was collected by filtration and washed with distilled water (2×2 mL) followed by ethanol (2×1 mL) to get 498 mg of crude 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (76%, contains minor impurities by NMR). Crystallization from DMSO/H2O gave pure 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione as bright yellow microcrystals; mp: 352°-354° C. (dec.). IR (KBr, cm-1): 3387; 3256; 1756; 1700; 1537. NMR (1H, DMSO-d6): δ7.475 (s, 1H); 12.217 (s, 1H); 12.265 (s, 1H). HRMS: calcd for C8H3N3O4Br2 (M+) m/z: 362.8489; found: 362.8509.
Quantity
576 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Br:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>OS(O)(=O)=O>[N+:15]([C:10]1[C:11]([Br:12])=[C:2]([Br:1])[CH:3]=[C:4]2[C:9]=1[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
576 mg
Type
reactant
Smiles
BrC=1C=C2NC(C(NC2=CC1Br)=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice
Quantity
60 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
resulting in the separation of a bright yellow precipitate, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with distilled water (2×2 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2NC(C(NC2=CC(=C1Br)Br)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 498 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.